molecular formula C15H18N2O3S B2696520 2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide CAS No. 2034361-16-3

2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide

Cat. No. B2696520
CAS RN: 2034361-16-3
M. Wt: 306.38
InChI Key: GXONBZQJGBRFAD-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide, also known as TAK-659, is a selective and potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

Scientific Research Applications

Synthesis and Applications in Material Science and Pharmaceuticals

2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide, as part of the broader chemical family that includes thiophene derivatives, has garnered interest in various scientific research domains, particularly in material science and pharmaceuticals. Thiophene-based compounds have demonstrated a wide range of biological activities and have been incorporated into the synthesis of polymers and small molecules with specific functional properties.

  • Antimicrobial and Antioxidant Studies : Thiophene derivatives, through their structural variations, have shown significant antimicrobial and antioxidant activities. For instance, compounds synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates displayed excellent antibacterial and antifungal properties alongside profound antioxidant potential, as evidenced by in vitro screenings and ADME results indicating pharmaceutical properties (K. Raghavendra et al., 2016).

  • Dye-Sensitized Solar Cells : Thiophene derivatives have been explored for their potential in enhancing the efficiency of dye-sensitized solar cells. Specifically, 3,4-ethylenedioxythiophene and bis[2-(2-methoxyethoxy)ethoxy]thiophene bridged donor-acceptor molecules were synthesized, achieving a notable solar-to-energy conversion efficiency, showcasing the material's potential in renewable energy technologies (Wei-Hsin Liu et al., 2008).

  • Coupling Reactions and Synthesis of Complex Molecules : The versatility of thiophene derivatives in chemical synthesis is highlighted by studies on isonicotinamides carrying N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl substituents. These studies reveal the potential for cyclization induced by electrophiles to produce spirocyclic compounds or doubly spirocyclic compounds, where both the nucleophilic and electrophilic heterocycles are dearomatised, indicating a pathway for generating complex molecular architectures (H. Brice & J. Clayden, 2009).

  • Organocatalysis in Green Chemistry : The exploration of isonicotinic acid in organocatalysis for the green synthesis of pyranopyrazoles underlines the role of thiophene derivatives in promoting environmentally friendly chemical reactions. This approach exemplifies the integration of thiophene chemistry into sustainable synthesis processes, offering efficient methods for preparing complex organic compounds (M. Zolfigol et al., 2013).

properties

IUPAC Name

2-(2-methoxyethoxy)-N-(2-thiophen-2-ylethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-19-8-9-20-14-11-12(4-6-16-14)15(18)17-7-5-13-3-2-10-21-13/h2-4,6,10-11H,5,7-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXONBZQJGBRFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide

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